molecular formula C15H20O2 B12803902 Nootkatin CAS No. 4431-03-2

Nootkatin

Cat. No.: B12803902
CAS No.: 4431-03-2
M. Wt: 232.32 g/mol
InChI Key: MNMNTZYOZZLKSV-UHFFFAOYSA-N
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Description

Nootkatin is a sesquiterpene compound, which is a type of terpene consisting of three isoprene units. It is closely related to nootkatone, a well-known compound found in grapefruit and Alaskan yellow cedar. This compound is known for its distinct aroma and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nootkatin can be synthesized through various chemical methods. One common approach involves the oxidation of valencene, a sesquiterpene found in citrus fruits. The oxidation process typically uses reagents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves microbial biosynthesis. This method utilizes microorganisms such as fungi and bacteria to convert valencene into this compound. The process is environmentally friendly and offers high efficiency and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

Nootkatin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are commonly used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxygenated and reduced derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

Chemical Properties and Sources

Nootkatin is a bicyclic compound with the molecular formula C15H20O2C_{15}H_{20}O_{2}. It is structurally related to other terpenes and exhibits various biological activities. The primary sources of this compound include:

  • Chamaecyparis nootkatensis (yellow cedar)
  • Cupressus macrocarpa
  • Juniperus thurifera

These plants are known for their aromatic properties, attributed to the presence of this compound and related compounds like carvacrol.

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its use in developing natural antibacterial agents .
  • Antioxidant Properties : this compound has shown promising antioxidant activity, which is essential for combating oxidative stress-related diseases. Its ability to scavenge free radicals may contribute to its protective effects against cellular damage .
  • Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory responses, potentially making it useful in treating inflammatory conditions .
  • Wound Healing : The compound has been linked to enhanced wound healing processes, possibly due to its antimicrobial and anti-inflammatory properties .

Agricultural Applications

This compound's role in agriculture is emerging, particularly in pest management:

  • Insect Repellent : this compound has demonstrated insecticidal properties, making it a candidate for natural insect repellents. Its efficacy against common agricultural pests could reduce reliance on synthetic pesticides .
  • Plant Defense Mechanism : As a natural compound found in certain plant species, this compound may play a role in plant defense mechanisms against herbivores and pathogens. Its presence can attract beneficial insects that aid in pollination or pest control .

Industrial Applications

The fragrance and flavor industry also finds value in this compound:

  • Flavoring Agent : Due to its pleasant aroma, this compound is used as a flavoring agent in food products and beverages. Its GRAS (Generally Recognized As Safe) status by the FDA supports its use in consumables .
  • Fragrance Production : this compound's unique scent profile makes it a valuable ingredient in perfumes and cosmetic products. Its incorporation can enhance the overall fragrance experience .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bezerra Rodrigues Dantas et al. (2020) evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that this compound had a minimum inhibitory concentration significantly lower than that of conventional antibiotics, suggesting its potential as a natural alternative .

Case Study 2: Wound Healing Properties

Research by Milhim et al. (2019) explored the wound healing effects of this compound in animal models. The study found that topical application of this compound accelerated wound closure and reduced inflammation compared to untreated controls, highlighting its therapeutic potential .

Mechanism of Action

Nootkatin exerts its effects by interacting with various molecular targets and pathways. For example, it activates the α-adrenergic type 1 octopamine receptor in arthropods, causing fatal spasms. This mechanism makes it an effective insect repellent and insecticide .

Comparison with Similar Compounds

Nootkatin is similar to other sesquiterpenes such as nootkatone and valencene. it is unique due to its specific chemical structure and biological activities. While nootkatone is known for its grapefruit-like aroma and insecticidal properties, this compound has distinct oxidation and reduction products that offer different applications .

List of Similar Compounds

  • Nootkatone
  • Valencene
  • Nootkatol
  • Nootkatene

Q & A

Basic Research Question: What are the established methods for isolating and structurally characterizing Nootkatin from natural sources?

Methodological Answer:
this compound, a sesquiterpene lactone, is typically isolated via bioassay-guided fractionation using column chromatography (silica gel or Sephadex LH-20) followed by HPLC purification . Structural elucidation relies on spectroscopic techniques:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to assign planar structure and stereochemistry.
  • X-ray crystallography for absolute configuration confirmation, though crystal growth may require optimization of solvent systems .
  • HRMS (High-Resolution Mass Spectrometry) for molecular formula validation.
    Key Challenge: Differentiation from structurally similar sesquiterpenes (e.g., costunolide derivatives) requires comparative analysis of coupling constants in NMR and NOE correlations .

Basic Research Question: How do researchers validate the purity and stability of this compound in experimental settings?

Methodological Answer:

  • Purity Validation:
    • HPLC-DAD/ELSD with ≥95% purity threshold; use C18 reverse-phase columns and isocratic elution (e.g., MeOH:H₂O 70:30) .
    • Melting Point Consistency: Compare observed values with literature (e.g., 142–144°C).
  • Stability Testing:
    • Accelerated Degradation Studies: Expose this compound to heat (40–60°C), light, and varied pH (3–9) over 7–14 days. Monitor degradation via HPLC and LC-MS to identify breakdown products .

Advanced Research Question: How can contradictory bioactivity data for this compound (e.g., anti-inflammatory vs. cytotoxic effects) be systematically resolved?

Methodological Answer:
Contradictions often arise from variations in assay conditions or cell models. A stepwise approach includes:

Dose-Response Reproducibility: Test this compound across a broad concentration range (0.1–100 µM) in multiple cell lines (e.g., RAW 264.7 macrophages vs. primary lymphocytes) .

Mechanistic Profiling:

  • Use RNA-seq or proteomics to identify differential pathway activation (e.g., NF-κB inhibition in inflammation vs. ROS induction in apoptosis).
  • Validate via siRNA knockdown of target genes (e.g., COX-2, caspase-3) .

In Vivo Correlation: Compare pharmacokinetic profiles (e.g., bioavailability, tissue distribution) using murine models to contextualize in vitro findings .

Advanced Research Question: What computational strategies are effective for predicting this compound’s molecular targets and structure-activity relationships (SAR)?

Methodological Answer:

  • Target Prediction:
    • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to screen against databases (PDB, ChEMBL). Prioritize targets with binding energy ≤ -8.0 kcal/mol and consensus across ≥3 docking algorithms .
    • Phylogenetic Profiling: Identify conserved binding motifs in homologous proteins (e.g., terpene synthase families).
  • SAR Development:
    • Synthesize analogs with modifications at C6 (ester groups) or C12 (epoxide opening).
    • Corrogate activity data (IC₅₀) with QSAR models (e.g., Random Forest regression) using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced Research Question: How should researchers design experiments to address discrepancies in this compound’s reported biosynthetic pathways?

Methodological Answer:

  • Isotopic Labeling Studies:
    • Feed 13C^{13}\text{C}-labeled precursors (e.g., mevalonate or 1-deoxy-D-xylulose) to plant tissues. Track incorporation via NMR or LC-MS to resolve mevalonate (MVA) vs. methylerythritol phosphate (MEP) pathway contributions .
  • Enzyme Kinetic Assays:
    • Heterologously express putative biosynthetic enzymes (e.g., germacrene A synthase) in E. coli. Measure product formation via GC-MS and compare kinetic parameters (kcatk_{\text{cat}}, KmK_m) with literature .
  • CRISPR-Cas9 Knockouts: Silence candidate genes in source organisms (e.g., Lindera obtusiloba) to confirm their role in this compound production .

Basic Research Question: What analytical techniques are critical for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation:
    • Liquid-liquid extraction (ethyl acetate for lipophilic compounds) or SPE (C18 cartridges) to minimize matrix interference .
  • Quantification:
    • UHPLC-MS/MS in MRM mode: Optimize transitions (e.g., m/z 231 → 187 for this compound) with deuterated internal standards (e.g., d₃-Nootkatin) .
    • Validation Parameters: Include linearity (R² ≥ 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Question: How can researchers optimize this compound’s bioavailability for preclinical testing without structural modification?

Methodological Answer:

  • Formulation Strategies:
    • Nanoemulsions: Use high-pressure homogenization with excipients (Labrafac PG, Tween 80) to achieve particle sizes ≤200 nm; assess stability via zeta potential (±30 mV) .
    • Cyclodextrin Complexation: Screen β-cyclodextrin derivatives (e.g., HP-β-CD) for inclusion efficiency using phase-solubility diagrams .
  • In Situ Permeability: Utilize Caco-2 cell monolayers or intestinal perfusion models to measure apparent permeability (PappP_{\text{app}}) and efflux ratios (P-gp inhibition) .

Properties

CAS No.

4431-03-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-hydroxy-5-(3-methylbut-2-enyl)-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C15H20O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9,11H,6H2,1-4H3,(H,16,17)

InChI Key

MNMNTZYOZZLKSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1CC=C(C)C)O

Origin of Product

United States

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